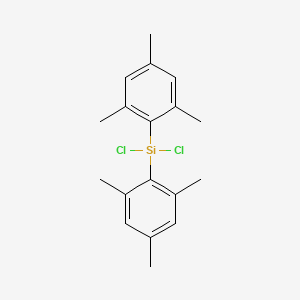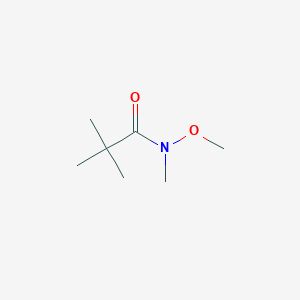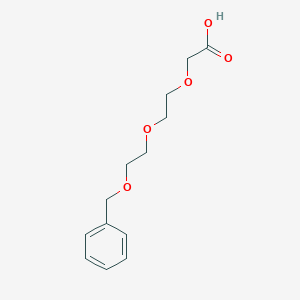
10-Phenyl-3,6,9-trioxadecanoic acid
Vue d'ensemble
Description
10-Phenyl-3,6,9-trioxadecanoic acid is a chemical compound . It is also known by other names such as 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid .
Synthesis Analysis
The synthesis of 10-Phenyl-3,6,9-trioxadecanoic acid involves the intimate mixing of zinc acetate dihydrate and a carboxylic acid . The subsequent thermal treatment of the solid precursor at low temperature (90–120 °C) for 30–148 hours leads to the elimination of the acetate as acetic acid and yields carboxylate-coated crystalline ZnO nanoparticles .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 10-Phenyl-3,6,9-trioxadecanoic acid molecule . The 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible .Physical And Chemical Properties Analysis
The most remarkable characteristics of Oxa acids like 10-Phenyl-3,6,9-trioxadecanoic acid are a very broad liquid range due to low melting and high boiling points, a unique combination of lipophilic and hydrophilic functions, water solubility, biodegradability, excellent heat stability, and outstanding complexing properties .Applications De Recherche Scientifique
Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These compounds are secondary metabolites widely spread throughout the plant kingdom that can be categorized as flavonoids and non-flavonoids .
Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms . Besides their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
“10-Phenyl-3,6,9-trioxadecanoic acid” is a type of Oxa acid. Oxa acids are known for their unique structure and broad range of applications. Here are some potential applications based on the general characteristics of Oxa acids :
-
Pharmaceutical Applications
-
Cosmetic Applications
-
High-Tech Applications
-
Chemical Applications
-
Lubricant & Metalworking Fluids
-
Environmental Applications
-
Cellulose Derivatization
- In the field of polymer chemistry, “10-Phenyl-3,6,9-trioxadecanoic acid” can be used for the derivatization of cellulose . Water-soluble cellulose esters can be made by derivatizing cellulose with oxocarboxylic acids like "10-Phenyl-3,6,9-trioxadecanoic acid" . These derivatives possess typical properties of macromolecules, such as solubility in various solvents and film-forming and viscosity-regulating ability .
-
Cosmetic Applications
-
Lubricant & Metalworking Fluids
-
High-Tech Applications
-
Chemical Applications
-
Environmental Applications
Propriétés
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPUGBBSZRZZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436061 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Phenyl-3,6,9-trioxadecanoic acid | |
CAS RN |
91842-53-4 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



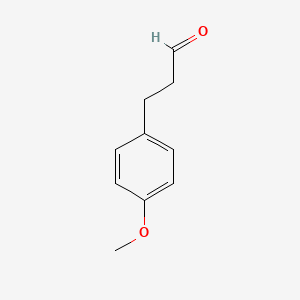
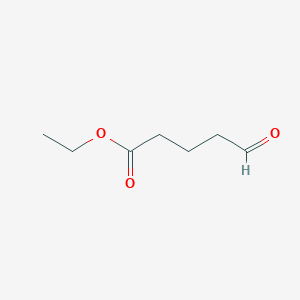
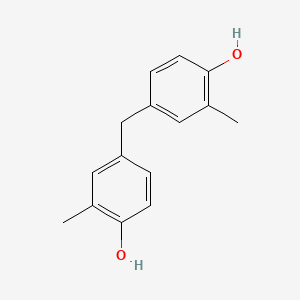
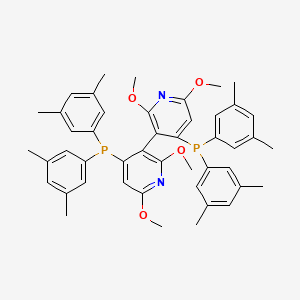
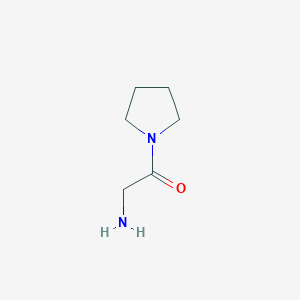
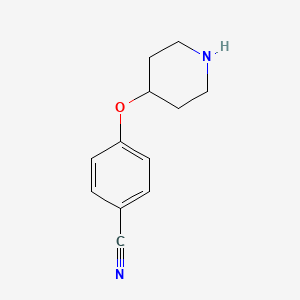
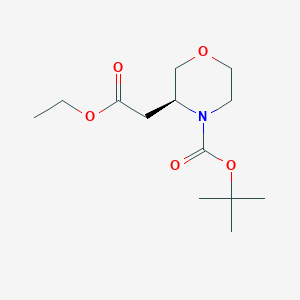
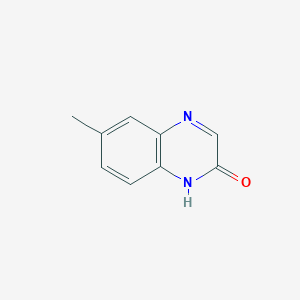
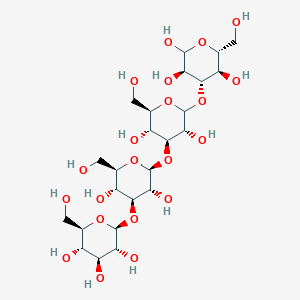
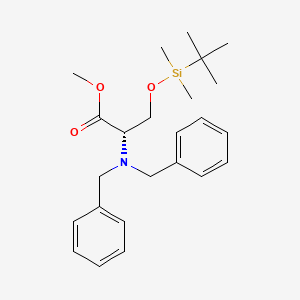
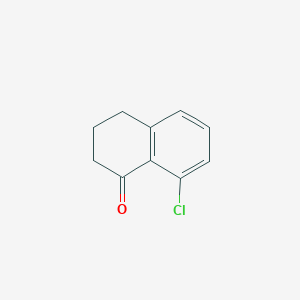
![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)
